molecular formula C8H6BrNO B13532992 1-Bromo-2-isocyanato-4-methylbenzene

1-Bromo-2-isocyanato-4-methylbenzene

Cat. No.: B13532992
M. Wt: 212.04 g/mol
InChI Key: DYIJPGHSYAIMTR-UHFFFAOYSA-N
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Description

1-Bromo-2-isocyanato-4-methylbenzene is an aromatic compound with the molecular formula C8H6BrNO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isocyanate group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-isocyanato-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production of this compound typically involves the bromination of 2-isocyanato-4-methylbenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-isocyanato-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2-isocyanato-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-isocyanato-4-methylbenzene involves its reactivity towards electrophiles and nucleophiles. The isocyanate group can react with nucleophiles such as amines to form urea derivatives. The bromine atom can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

1-bromo-2-isocyanato-4-methylbenzene

InChI

InChI=1S/C8H6BrNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3

InChI Key

DYIJPGHSYAIMTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)N=C=O

Origin of Product

United States

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